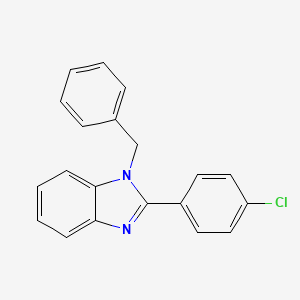
Ac-VAD-CMK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone (Ac-VAD-CMK) is a synthetic tetrapeptide that functions as a potent and irreversible inhibitor of caspase-1, an enzyme involved in the inflammatory response. . Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone is widely used in scientific research to study inflammation and cell death mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The key steps include:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
While specific industrial production methods for Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone are not widely documented, the general principles of large-scale peptide synthesis apply. These include optimizing reaction conditions, using automated peptide synthesizers, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target proteins.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include thiol groups in cysteine residues of proteins.
Conditions: Reactions typically occur under physiological conditions (pH 7.4, 37°C).
Major Products
The major products formed from these reactions are covalent adducts between Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone and the target proteins, resulting in the inhibition of caspase-1 activity .
Aplicaciones Científicas De Investigación
Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of enzyme inhibition and protein modification.
Biology: Employed in research on apoptosis, pyroptosis, and inflammation.
Medicine: Investigated for its potential therapeutic effects in diseases characterized by excessive inflammation, such as neurodegenerative diseases and autoimmune disorders
Industry: Utilized in the development of anti-inflammatory drugs and diagnostic tools.
Mecanismo De Acción
Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone exerts its effects by irreversibly binding to the active site of caspase-1. The chloromethyl ketone group reacts with the thiol group of a cysteine residue in the enzyme, forming a covalent bond. This inhibits the enzyme’s activity, preventing the maturation of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . The inhibition of caspase-1 also reduces pyroptosis, a form of programmed cell death associated with inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-Tyrosine-Valine-Alanine-Aspartate-Chloromethyl Ketone (Ac-YVAD-CMK): Another caspase-1 inhibitor with a similar mechanism of action.
Acetyl-Aspartate-Glutamate-Valine-Aspartate-Chloromethyl Ketone (Ac-DEVD-CMK): A caspase-3 inhibitor used in apoptosis research.
Uniqueness
Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone is unique due to its specificity for caspase-1, making it a valuable tool for studying inflammation and related diseases. Its irreversible binding mechanism ensures prolonged inhibition of the target enzyme, providing insights into the long-term effects of caspase-1 inhibition .
Propiedades
Fórmula molecular |
C15H24ClN3O6 |
|---|---|
Peso molecular |
377.82 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid |
InChI |
InChI=1S/C15H24ClN3O6/c1-7(2)13(18-9(4)20)15(25)17-8(3)14(24)19-10(5-12(22)23)11(21)6-16/h7-8,10,13H,5-6H2,1-4H3,(H,17,25)(H,18,20)(H,19,24)(H,22,23)/t8-,10-,13-/m0/s1 |
Clave InChI |
FQAKSMQTRMIPHS-FWDPORAESA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



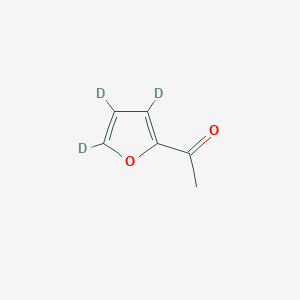
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
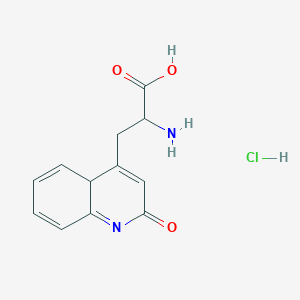
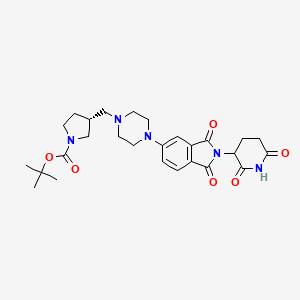
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)

![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
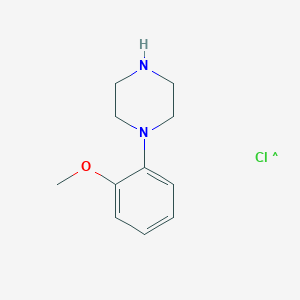

![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)


